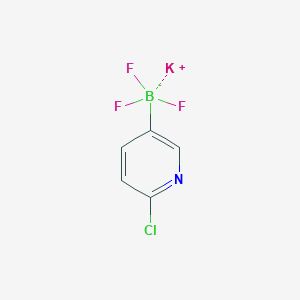

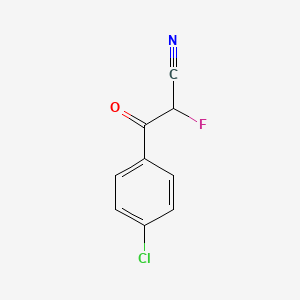

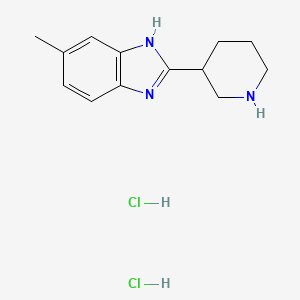

![molecular formula C13H18Cl2N2O2 B1421442 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride CAS No. 1235438-79-5](/img/structure/B1421442.png)

4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride

Descripción general

Descripción

“4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride” is a chemical compound. It is a derivative of piperazine, which is an important branch of heterocyclic compounds . Piperazine compounds have important effects on the human body, such as stimulating psychology, causing hallucinations, and anti-tumor and anti-cancer effects .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine and K2CO3 in dry N,N-dimethylformamide (DMF) at 90°C for 1 hour . After the reaction is completed, the solution is cooled to room temperature, water is added, and the product is precipitated, filtered, and air-dried .Molecular Structure Analysis

The molecular structure of similar compounds shows that bond lengths and angles within the molecule are very similar to those given in the literature for related compounds . The piperazine ring of the title compound adopts a chair conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine and K2CO3 in dry DMF at 90°C . The reaction is monitored by TLC .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis and Electrochemical Properties: New unsymmetrical binucleating ligands, including variants similar to 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride, have been developed, exhibiting distinct electrochemical properties and antiferromagnetic interaction between copper atoms (Amudha, Thirumavalavan, & Kandaswamy, 1999).

- Catechol Oxidase Models: Studies on less symmetrical dicopper(II) complexes, which are structurally similar to 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride, have been conducted to model the active site of type 3 copper proteins, showing enhanced catecholase activity (Merkel et al., 2005).

Adsorption and Environmental Applications

- Adsorption Studies: Activated carbon fibers (ACFs) have been used for the adsorption of substituted phenols, including compounds structurally similar to 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride, providing insights into adsorption mechanisms and kinetics (Liu et al., 2010).

Biological and Pharmacological Research

- Potential Nootropic Agents: Research on 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, which include structures analogous to 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride, has been conducted to explore their nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).

- Antifungal Activity: Pyrazolo[1,5-a]pyrimidines derivatives, including compounds related to 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride, have been synthesized and their antifungal abilities against several phytopathogenic fungi have been evaluated (Zhang, Peng, Wang, Wang, & Zhang, 2016).

Advanced Material Synthesis

- Safer Synthesis Protocols: Research aimed at developing safer protocols for the synthesis of aryltetrazoles has included compounds similar to 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride, highlighting advancements in organic synthesis techniques (Treitler, Leung, & Lindrud, 2017).

Propiedades

IUPAC Name |

(5-chloro-2-hydroxyphenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2.ClH/c1-2-15-5-7-16(8-6-15)13(18)11-9-10(14)3-4-12(11)17;/h3-4,9,17H,2,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJWOPFCWIMDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate](/img/structure/B1421360.png)

![4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1421362.png)

![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421374.png)

![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)

![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)